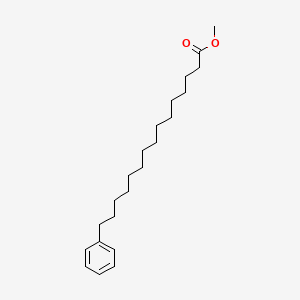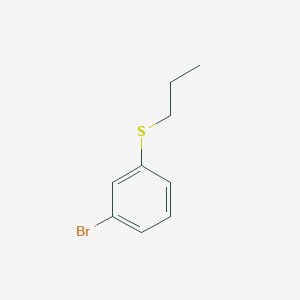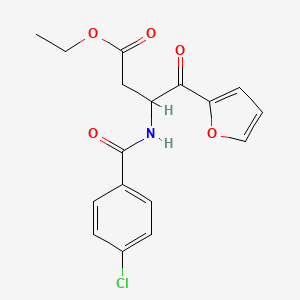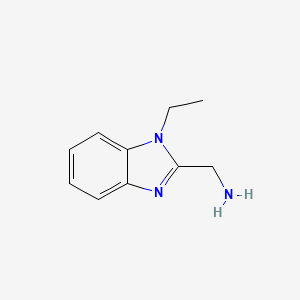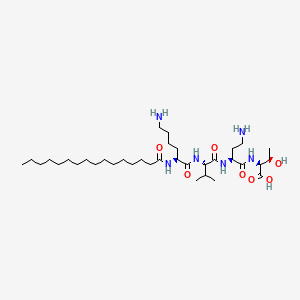
Palmitoyllysylvalyldiaminobutyroylthreonine
Übersicht
Beschreibung
Palmitoyllysylvalyldiaminobutyroylthreonine (Pal-KTTKS) is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a combination of four amino acids, namely lysine, valine, aspartic acid, and threonine, and is primarily used in cosmetic and skincare products. However, recent research has also explored its potential in wound healing, tissue regeneration, and anti-inflammatory therapy.
Wirkmechanismus
The mechanism of action of Palmitoyllysylvalyldiaminobutyroylthreonine involves its ability to stimulate collagen production and regulate various signaling pathways. Collagen is the primary structural protein in the skin, and its synthesis decreases with age, leading to the formation of wrinkles and sagging skin. Palmitoyllysylvalyldiaminobutyroylthreonine stimulates collagen production by activating the transforming growth factor-beta (TGF-β) signaling pathway. It also regulates the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen in the skin.
Biochemical and Physiological Effects:
Palmitoyllysylvalyldiaminobutyroylthreonine has several biochemical and physiological effects, including the stimulation of collagen production, increased skin elasticity, and reduction in wrinkle formation. It also promotes angiogenesis, which is the formation of new blood vessels, and accelerates the formation of granulation tissue. Palmitoyllysylvalyldiaminobutyroylthreonine has anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Palmitoyllysylvalyldiaminobutyroylthreonine has several advantages in lab experiments, including its stability, easy synthesis, and low toxicity. However, its high cost and limited availability can be a limitation for some studies. Additionally, its effects may vary depending on the concentration and delivery method used, making it essential to standardize protocols for its use.
Zukünftige Richtungen
There are several future directions for the use of Palmitoyllysylvalyldiaminobutyroylthreonine, including its potential applications in tissue regeneration, wound healing, and anti-inflammatory therapy. Further research is needed to explore its effects on different cell types and tissues and to optimize its delivery methods. Additionally, the development of novel Palmitoyllysylvalyldiaminobutyroylthreonine derivatives with improved bioactivity and stability is an exciting area of research.
Wissenschaftliche Forschungsanwendungen
Palmitoyllysylvalyldiaminobutyroylthreonine has been extensively studied for its potential applications in various fields. In the cosmetic industry, it is used as an anti-aging agent due to its ability to stimulate collagen production, improve skin elasticity, and reduce wrinkle formation. It has also been shown to have wound healing properties by promoting angiogenesis and accelerating the formation of granulation tissue. Additionally, Palmitoyllysylvalyldiaminobutyroylthreonine has anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68N6O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48)/t26-,27+,28+,30+,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVWYKOCOGULA-JBUMCTQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyllysylvalyldiaminobutyroylthreonine | |
CAS RN |
883558-31-4 | |
| Record name | Palmitoyllysylvalyldiaminobutyroylthreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883558314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLLYSYLVALYLDIAMINOBUTYROYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1615WE9073 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



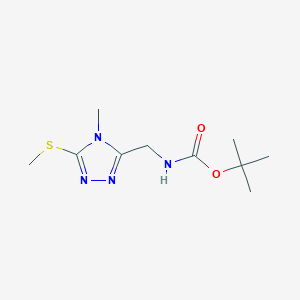



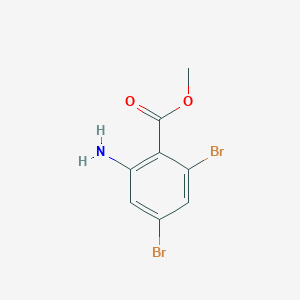
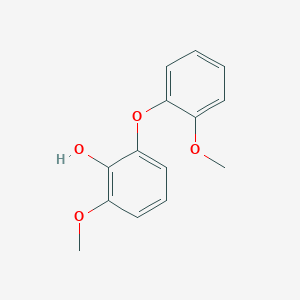
![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B3293008.png)
![5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B3293014.png)

